Amperozide

Catalog No.
S518776
CAS No.
75558-90-6
M.F
C23H29F2N3O
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amperozide

CAS Number

75558-90-6

Product Name

Amperozide

IUPAC Name

4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide

Molecular Formula

C23H29F2N3O

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C23H29F2N3O/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19/h5-12,22H,2-4,13-17H2,1H3,(H,26,29)

InChI Key

NNAIYOXJNVGUOM-UHFFFAOYSA-N

SMILES

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

Amperozide; FG 5606; Amperozida; Amperozidum

Canonical SMILES

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Description

The exact mass of the compound Amperozide is 401.2279 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amperozide is classified as an atypical antipsychotic compound belonging to the diphenylbutylpiperazine class. Its primary mechanism of action involves antagonism at the 5-hydroxytryptamine 2A (5-HT2A) receptor, which plays a critical role in the modulation of serotonergic and dopaminergic neurotransmission. Unlike traditional antipsychotics that typically block dopamine receptors, amperozide inhibits dopamine release and alters the firing patterns of dopaminergic neurons, leading to its therapeutic effects without the common side effects associated with dopamine receptor antagonism .

, which include:

  • Oxidation: This reaction can convert amperozide into various oxidation products under specific conditions.
  • Reduction: Reduction reactions can modify its chemical structure, potentially influencing its pharmacological properties.
  • Substitution: Substitution reactions involving common reagents can lead to the formation of new derivatives by modifying functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Amperozide exhibits notable biological activity primarily through its antagonistic action on the 5-HT2A receptors. This interaction results in:

  • Inhibition of dopamine release, which is crucial for its antipsychotic effects.
  • Alteration of the firing patterns in dopaminergic neurons, contributing to its therapeutic profile.

The compound has been primarily studied for its potential use in treating schizophrenia, although it was never adopted for clinical use in humans. Instead, it finds application in veterinary medicine, particularly for reducing aggression and stress in intensively farmed pigs .

The synthesis of amperozide hydrochloride involves a multi-step process:

  • Formation of Intermediate: The reaction begins with N-ethylpiperazine and 4,4-bis(4-fluorophenyl)butyl chloride to form an intermediate compound.
  • Conversion to Amperozide: This intermediate is subsequently transformed through a series of reactions into amperozide hydrochloride.

The synthetic route highlights the importance of specific reagents and conditions to achieve the desired chemical structure .

Amperozide's primary applications include:

  • Veterinary Medicine: It is utilized to minimize aggression and stress in pigs during farming operations, thereby enhancing feeding efficiency and productivity.
  • Research: Amperozide has been investigated for potential therapeutic uses in treating psychiatric disorders such as schizophrenia, although it did not progress to clinical adoption .

Research indicates that amperozide interacts significantly with serotonergic systems due to its action on 5-HT2A receptors. Studies have shown that it does not displace radioligand binding to D2 receptors even at higher doses, suggesting a unique pharmacological profile compared to other antipsychotics . This specificity may reduce the risk of certain side effects commonly associated with traditional dopamine receptor antagonists.

Amperozide shares structural and functional similarities with several other compounds within the diphenylbutylpiperazine class. Here are some comparable compounds:

Compound NameClassMechanism of ActionUnique Features
PenfluridolDiphenylbutylpiperazineAntagonist at dopamine receptorsLong-acting formulation; used for schizophrenia
PimozideDiphenylbutylpiperazineDopamine receptor antagonistPrimarily used for Tourette syndrome
BuspironeAzaspirodecanedionePartial agonist at serotonin receptorsAnxiolytic properties without sedation
TrazodonePhenylpiperazineSerotonin antagonist and reuptake inhibitorUsed primarily as an antidepressant

Amperozide's uniqueness lies in its selective antagonism at 5-HT2A receptors without significant D2 receptor blockade, setting it apart from many traditional antipsychotics that often lead to extrapyramidal side effects. Its primary veterinary application also distinguishes it from other compounds typically used in human medicine .

Serotonergic Receptor Interactions: 5-Hydroxytryptamine Type 2A Antagonism

Amperozide demonstrates exceptionally high binding affinity for 5-hydroxytryptamine type 2A receptors, representing its primary mechanism of action [3] [4] [5]. Quantitative radioligand binding studies have consistently revealed inhibition constant values ranging from 16.0 to 26.0 nanomolar, establishing amperozide as a potent 5-hydroxytryptamine type 2A receptor antagonist [3] [4] [5] [6].

The molecular basis of this interaction involves competitive antagonism at the 5-hydroxytryptamine type 2A receptor binding site, as demonstrated through functional studies examining serotonin-induced inositol-1-phosphate formation in human blood platelets [5]. Amperozide inhibited this 5-hydroxytryptamine type 2A receptor-mediated intracellular response with potency similar to ketanserin, confirming its antagonistic properties [5]. The pseudo-Hill coefficient analysis consistently yielded values greater than one, indicating complex antagonistic interactions with the 5-hydroxytryptamine type 2A receptor system [5] [6].

Structural analysis reveals that amperozide's high affinity for 5-hydroxytryptamine type 2A receptors remains consistent across different brain regions, with binding studies showing equivalent affinity for striatal and limbic 5-hydroxytryptamine type 2A receptors compared to cerebral cortical sites [5] [6]. This regional uniformity suggests that amperozide's 5-hydroxytryptamine type 2A antagonism is not influenced by receptor location or local tissue environment [5] [6].

The functional consequences of 5-hydroxytryptamine type 2A antagonism by amperozide extend beyond simple receptor blockade, involving modulation of downstream signaling cascades associated with phospholipase C-beta activation and subsequent second messenger systems [1]. This antagonism appears to be the primary mechanism underlying amperozide's atypical antipsychotic properties, distinguishing it from conventional dopamine receptor-blocking agents [4] [7].

Dopaminergic System Modulation: Release Inhibition Pathways

Amperozide exhibits a complex and paradoxical relationship with the dopaminergic system, characterized by dopamine release enhancement rather than receptor blockade [2] [8] [9]. In vivo microdialysis studies demonstrate that amperozide significantly increases extracellular dopamine levels in both striatal and nucleus accumbens regions in a dose-dependent manner [8] [10]. Specifically, amperozide administration at 2-10 milligrams per kilogram subcutaneously produced measurable increases in dopamine efflux, with higher doses yielding proportionally greater effects [8] [10].

The mechanism underlying this dopamine release enhancement involves multiple pathways, including inhibition of dopamine transporter function and direct effects on vesicular release mechanisms [9] [11]. Studies utilizing in vitro preparations have shown that amperozide inhibits dopamine uptake in striatal tissue with inhibition constant 50 values of 18 micromolar for uptake in chopped tissue and 1.0 micromolar for uptake in synaptosomes [11]. Additionally, amperozide demonstrates inhibitory effects on serotonin uptake in frontal cortex synaptosomes with an inhibition constant 50 of 0.32 micromolar and noradrenaline uptake in cortical synaptosomes with an inhibition constant 50 of 0.78 micromolar [11].

A particularly significant finding relates to amperozide's ability to inhibit d-amphetamine-induced dopamine release [8] [10]. Pretreatment with amperozide at doses of 1-5 milligrams per kilogram subcutaneously dose-dependently attenuated d-amphetamine-induced dopamine release in both striatum and nucleus accumbens [8] [10]. This inhibitory effect occurred despite amperozide's own dopamine-releasing properties, suggesting complex interactions between different release mechanisms [8] [10].

The regional selectivity of amperozide's dopaminergic effects is noteworthy, with preferential actions on mesolimbic and mesocortical pathways compared to nigrostriatal systems [7] [12]. Behavioral studies using unilateral radiofrequency lesions revealed that amperozide reduced both ipsilateral and contralateral turns in caudate putamen-lesioned animals but affected only ipsilateral turns in nucleus accumbens-lesioned rats [9]. This differential regional sensitivity suggests that amperozide's dopaminergic effects are mediated through pathway-specific mechanisms rather than uniform receptor interactions [9].

Neuroelectrophysiological Effects on Mesocortical Pathways

Amperozide produces distinctive electrophysiological effects on mesocortical dopaminergic pathways, with preferential enhancement of dopamine efflux in medial prefrontal cortex compared to subcortical regions [12] [13] [14]. In vivo microdialysis studies utilizing dual probe implantation in awake, freely moving rats demonstrated that amperozide produced substantially greater increases in extracellular dopamine levels in medial prefrontal cortex compared to nucleus accumbens [12] [13] [14].

Quantitative analysis reveals that amperozide at 2 milligrams per kilogram produced a 207% increase in medial prefrontal cortex dopamine levels while having no significant effect on nucleus accumbens dopamine [14]. At higher doses of 10 milligrams per kilogram, amperozide enhanced medial prefrontal cortex dopamine by 326% compared to only 30% in nucleus accumbens [14]. This preferential cortical enhancement represents a characteristic feature distinguishing amperozide from typical antipsychotic agents [12] [13] [14].

The electrophysiological basis for this mesocortical selectivity involves differential sensitivity of dopaminergic neuron populations to 5-hydroxytryptamine type 2A receptor antagonism [13]. The mesocortical dopaminergic system demonstrates heightened responsiveness to serotonergic modulation compared to mesostriatal pathways, explaining amperozide's preferential cortical effects [13]. This selectivity correlates with the distribution of 5-hydroxytryptamine type 2A receptors and their functional coupling to dopaminergic terminals in cortical regions [13].

Additional electrophysiological studies have examined amperozide's effects on noradrenergic neurons in the locus coeruleus [3]. Intravenous administration of amperozide increased firing rates of all locus coeruleus neurons tested, with effects similar in magnitude to alpha-2 antagonists [3]. However, amperozide demonstrated weaker activity than yohimbine in reversing clonidine-induced inhibition of locus coeruleus neuronal activity, consistent with its weak affinity for alpha-2 receptors [3].

The temporal dynamics of amperozide's electrophysiological effects reveal sustained alterations in neural activity patterns extending beyond acute drug exposure [15]. Voltage-sensitive dye imaging and in vivo voltammetry studies have shown that amperozide produces long-lasting changes in cortical excitability and dopaminergic neurotransmission [15]. These sustained effects suggest that amperozide may induce adaptive changes in neural circuits rather than merely acute pharmacological blockade [15].

Comparative Receptor Binding Affinity Profiling

Comprehensive receptor binding analysis reveals amperozide's distinctive pharmacological signature characterized by high selectivity for specific neurotransmitter systems [4] [5] [6]. The compound demonstrates remarkably high affinity for 5-hydroxytryptamine type 2A receptors with inhibition constant values of 16-26 nanomolar, while showing substantially lower affinity for dopamine receptors [4] [5] [6].

Table 1: Amperozide Receptor Binding Affinity Profile

Receptor TypeKi Value (nM)Binding AffinityReference Citation
5-HT2A (Serotonin)16.0High [4]
5-HT2A (Serotonin)16.5High [5] [6]
5-HT2A (Serotonin)26.0High [3]
Dopamine D2 (Striatal)540.0Low-Moderate [5] [6]
Dopamine D2 (Limbic)403.0Low-Moderate [5] [6]
Alpha-1 Adrenergic172.0Moderate [5] [6]
Alpha-2 Adrenergic3500.0Very Low [3]
Serotonin Transporter (SERT)49.0High [4]
Dopamine D1Low affinityLow [16]
5-HT1ALow affinityLow [5] [6]
Muscarinic M1Low affinityLow [5] [6]
Muscarinic M2Low affinityLow [5] [6]
Opiate SigmaLow affinityLow [5] [6]
Beta-2 AdrenergicLow affinityLow [5] [6]
Dopamine D4.2769.0Low [4]
Dopamine D4.4384.0Low-Moderate [4]

Dopamine receptor binding studies reveal moderate to low affinity, with inhibition constant values of 540 ± 59 nanomolar for striatal dopamine D2 receptors and 403 ± 42 nanomolar for limbic dopamine D2 receptors [5] [6]. The absence of significant differences between striatal and limbic dopamine D2 receptor binding indicates that amperozide's affinity is not influenced by receptor location [5] [6]. This contrasts markedly with the compound's high 5-hydroxytryptamine type 2A receptor affinity, yielding selectivity ratios of approximately 34:1 for striatal and 25:1 for limbic dopamine D2 receptors [5] [6].

Adrenergic receptor interactions demonstrate intermediate binding characteristics, with moderate affinity for alpha-1 adrenergic receptors (inhibition constant = 172 ± 14 nanomolar) and very low affinity for alpha-2 adrenergic receptors (inhibition constant = 3.5 micromolar) [3] [5] [6]. The alpha-1 adrenergic receptor affinity represents approximately 10-fold lower binding compared to 5-hydroxytryptamine type 2A receptors, suggesting potential involvement in amperozide's overall pharmacological profile [5] [6].

Neurotransmitter transporter binding reveals notable interactions with the serotonin transporter system, with amperozide demonstrating high affinity binding (inhibition constant = 49 nanomolar) for serotonin uptake sites [4]. This transporter interaction may contribute to amperozide's complex serotonergic effects beyond simple 5-hydroxytryptamine type 2A receptor antagonism [4]. The compound also shows inhibitory effects on noradrenaline and dopamine transporters, though with lower potency [11].

Table 2: Amperozide Effects on Extracellular Dopamine Levels

Brain RegionDose (mg/kg)Dopamine Increase (%)Study MethodReference Citation
Medial Prefrontal Cortex2.0207Microdialysis [14]
Medial Prefrontal Cortex10.0326Microdialysis [14]
Nucleus Accumbens2.0No effectMicrodialysis [14]
Nucleus Accumbens10.030Microdialysis [14]
Caudate-Putamen (Striatum)2.046Microdialysis [14]
Caudate-Putamen (Striatum)10.030Microdialysis [14]

Comparative analysis with other receptor systems reveals that amperozide exhibits minimal interactions with muscarinic, histaminergic, gamma-aminobutyric acid, amino acid, opiate, and calcium channel binding sites [4]. The compound demonstrates low affinity for dopamine D1 receptors and various serotonin receptor subtypes including 5-hydroxytryptamine type 1A [4] [5] [6] [16]. This selective binding profile distinguishes amperozide from broad-spectrum receptor antagonists and supports its classification as a selective 5-hydroxytryptamine type 2A receptor antagonist with secondary transporter interactions [4] [5] [6].

Table 3: Amperozide Receptor Selectivity Profile

Receptor ComparisonSelectivity RatioInterpretationReference Citation
5-HT2A vs D2 (Striatal)33.8High 5-HT2A selectivity [5] [6]
5-HT2A vs D2 (Limbic)25.2High 5-HT2A selectivity [5] [6]
5-HT2A vs Alpha-110.8Moderate 5-HT2A selectivity [5] [6]
5-HT2A vs SERT3.1Moderate 5-HT2A selectivity [4]
D2 (Striatal) vs D2 (Limbic)1.3No regional selectivity [5] [6]
D4.2 vs D4.42.0Moderate D4.4 selectivity [4]

Key Synthetic Intermediates and Reaction Optimization

The synthesis of amperozide, a diphenylbutylpiperazine derivative with the chemical name N-ethyl-4-[4',4'-bis(p-fluorophenyl)butyl]-1-piperazinecarboximide, has been developed through multiple synthetic approaches that emphasize efficiency and scalability for pharmaceutical manufacturing . The diphenylbutylpiperazine class of compounds presents unique synthetic challenges due to their complex molecular architecture, requiring careful optimization of reaction conditions and intermediate selection .

Primary Synthetic Routes

Two principal synthetic routes have been established for amperozide production, each offering distinct advantages for different manufacturing scenarios . The first method employs N'-ethyl-1-piperazinecarboxamide as the starting material, which undergoes coupling with 4-chloro-1,1-(di-p-fluorophenyl)butane in the presence of sodium bicarbonate as a base . This reaction is conducted under reflux conditions in ethanol for an extended period of 60 hours, ultimately yielding 6.4 grams of the desired product with a melting point of 177-178°C .

The second synthetic route utilizes 1-[4,4-(di-p-fluorophenyl)butyl]piperazine as the key intermediate . This approach has undergone extensive optimization to enhance yield, purity, and overall process efficiency for industrial applications . However, the extended reaction times required represent a significant limitation for large-scale production, necessitating ongoing optimization efforts focused on reaction kinetics and catalyst development .

Critical Synthetic Intermediates

The synthesis pathway involves several key intermediates that must be carefully controlled to ensure product quality [2] [3]. N-Ethyl-1-piperazinecarboxamide serves as a crucial building block, functioning as an intermediate in the synthesis of amperozide dihydrochloride [3]. Additionally, N-Ethyl-4-(phenylmethyl)-1-piperazinecarboxamide represents another important intermediate used in the synthetic sequence [2].

The diphenylbutyl chloride component, specifically 4-chloro-1,1-(di-p-fluorophenyl)butane, constitutes a critical electrophilic intermediate that undergoes nucleophilic substitution with the piperazine derivatives . The optimization of this coupling reaction involves careful control of stoichiometry, temperature, and reaction time to maximize yield while minimizing side product formation .

Reaction Optimization Strategies

Contemporary synthetic approaches emphasize simplified procedures and reduced reaction steps to align with pharmaceutical manufacturing requirements for cost-effective and environmentally sustainable processes . The development of one-pot synthetic procedures and flow chemistry methodologies has enhanced the feasibility of these synthetic routes for industrial applications .

Route selection methodologies employ comprehensive evaluation frameworks that assess both technical feasibility and economic viability across different production scales . These evaluations consider multiple factors including starting material availability, reaction scalability, environmental impact, and overall process efficiency .

Traditional synthetic approaches have relied heavily on convergent synthesis strategies, where pre-formed piperazine derivatives are coupled with appropriately functionalized diphenylbutyl intermediates . This convergent approach offers advantages including modular synthesis capabilities and the ability to introduce structural diversity at late stages of the synthetic sequence . However, limitations in atom economy and requirements for multiple purification steps can significantly impact overall process efficiency .

Purification Strategies for Pharmaceutical-Grade Material

The purification of amperozide to pharmaceutical-grade standards requires sophisticated separation techniques to remove impurities while maintaining chemical integrity and biological activity [4] [5]. Pharmaceutical manufacturing demands purity levels often exceeding 99%, necessitating robust purification processes that can eliminate both process-related and product-related impurities [5].

Impurity Classification and Removal

Pharmaceutical purification must address three primary categories of impurities [6]. Organic impurities include starting materials, by-products, key intermediates, degradation products, reagents, ligands, and catalysts that arise during manufacturing and storage [6]. Inorganic impurities encompass reagents, catalysts, heavy metals, and residual metals introduced during the synthetic process [6]. Additionally, residual solvents from the manufacturing process must be reduced to acceptable levels according to regulatory guidelines [6].

Chromatographic Purification Methods

Chromatography represents the primary purification technique for achieving pharmaceutical-grade purity, offering high resolution and selectivity for complex molecular separations [5]. Multiple chromatographic strategies can be employed based on different interaction mechanisms [5].

Affinity chromatography exploits natural biological processes such as molecular recognition for selective purification of target compounds [5]. This technique simulates biological interactions and has demonstrated capability for addressing key purification challenges in high-throughput applications [5]. Ion-exchange chromatography utilizes electrostatic interactions between charged analytes and oppositely charged stationary phases, making it particularly effective for compounds with ionizable groups [7].

Size exclusion chromatography separates molecules based on their hydrodynamic radius, providing excellent resolution for compounds of different molecular weights [5]. Hydrophobic interaction chromatography exploits differences in hydrophobicity between the target compound and impurities, while mixed-mode chromatography combines multiple interaction mechanisms for enhanced selectivity [5].

Crystallization and Precipitation Techniques

Crystallization serves as a fundamental purification technique that can achieve high purity levels while potentially providing specific polymorphic forms required for pharmaceutical applications [4]. The crystallization process must be carefully controlled to ensure consistent particle size distribution, crystal habit, and polymorphic form [4].

Process optimization involves systematic evaluation of crystallization parameters including solvent selection, temperature profiles, seeding strategies, and cooling rates [4]. Anti-solvent precipitation techniques can be employed to induce crystallization under controlled conditions, while evaporative crystallization provides alternative approaches for heat-sensitive compounds [4].

Downstream Processing Integration

The purification process typically encompasses three main stages: initial recovery, purification, and polishing [5]. Initial recovery involves separation between cells and supernatant through centrifugation, filtration, sedimentation, or flotation techniques [5]. The purification stage focuses on removal of most contaminants through multiple complementary techniques [5]. Finally, polishing removes specified contaminants and unwanted forms of the target molecule that may have formed during isolation and purification [5].

Process Analytical Technology Implementation

Modern pharmaceutical purification increasingly incorporates Process Analytical Technology principles to ensure consistent product quality [8]. Real-time monitoring of critical quality attributes enables immediate process adjustments to maintain product specifications [8]. These approaches integrate multiple analytical techniques to provide comprehensive characterization throughout the purification sequence [8].

Stability Analysis Under Various Environmental Conditions

Pharmaceutical stability analysis of amperozide requires comprehensive evaluation under diverse environmental conditions to establish appropriate storage requirements and predict shelf-life characteristics [9] [10]. Stability testing demonstrates product quality and serves as the foundation for determining specifications and shelf-life parameters [11].

Regulatory Framework for Stability Testing

Stability testing protocols follow established regulatory guidelines that specify storage conditions, study durations, and acceptance criteria [9]. Long-term stability studies must cover a minimum of 12 months duration on at least three primary batches at the time of submission [9]. Accelerated storage conditions evaluate the effect of short-term excursions outside label storage conditions that might occur during shipping [9].

For general pharmaceutical compounds, long-term studies are conducted at 25°C ± 2°C with 60% relative humidity ± 5%, or alternatively at 30°C ± 2°C with 65% relative humidity ± 5% [9]. Intermediate storage conditions employ 30°C ± 2°C with 65% relative humidity ± 5% for six months [9]. Accelerated testing utilizes 40°C ± 2°C with 75% relative humidity ± 5% for six months [9].

Temperature Effects on Chemical Stability

Temperature represents a critical environmental factor affecting amperozide stability, with elevated temperatures accelerating degradation reactions through increased molecular kinetic energy [12]. Thermal degradation experiments demonstrate that chemical stability decreases predictably with temperature elevation [12]. The Arrhenius relationship provides a mathematical framework for extrapolating degradation rates from accelerated conditions to normal storage temperatures [13].

Thermal decomposition pathways may involve multiple mechanisms including bond cleavage, rearrangement reactions, and oxidative processes [13]. Forced degradation studies under elevated temperature conditions help identify potential degradation products and establish degradation pathways relevant to normal storage conditions [14].

Humidity and Moisture Effects

Humidity significantly impacts pharmaceutical stability, particularly for moisture-sensitive compounds [15]. Equilibrium relative humidity serves as a useful tool for predicting stability of moisture-sensitive drugs in solid dosage forms [15]. Mobile water content represents the critical parameter in hydrolytic degradation reactions, as immobile water is generally considered chemically unreactive [15].

Materials with high water-binding capacity equilibrate more slowly to higher mobile water levels and demonstrate greater chemical compatibility with moisture-sensitive compounds [15]. For products packaged in semi-permeable containers, water loss evaluation becomes critical, with 5% water loss considered significant change after equivalent storage at accelerated conditions [10].

Photochemical Stability Assessment

Light exposure can induce photochemical degradation through multiple mechanisms including direct photolysis and photosensitized oxidation [13]. Photostability testing evaluates drug substance behavior under controlled light exposure conditions [16]. Photochemical degradation may involve formation of reactive intermediates that subsequently undergo secondary reactions [13].

Protection strategies include appropriate packaging design and formulation considerations to minimize light exposure during storage and handling [16]. Photostability data contributes to establishing appropriate storage recommendations and container specifications [16].

pH-Dependent Degradation Kinetics

The pH environment significantly influences chemical stability through effects on ionization states and reaction mechanisms [17]. Hydrolytic degradation often demonstrates pH-dependent kinetics, with different degradation pathways predominating under acidic versus basic conditions [17]. Chemical kinetics studies under various pH conditions provide insights into degradation mechanisms and help establish optimal formulation pH ranges [17].

First-order kinetics frequently describe pharmaceutical degradation under controlled conditions, enabling mathematical prediction of stability characteristics [17]. Rate constants, half-life values, and shelf-life predictions can be calculated from kinetic data to support stability specifications [17].

Environmental Stress Testing Protocols

Comprehensive stability evaluation requires systematic stress testing under various environmental conditions [14]. Oxidative stress testing employs elevated oxygen concentrations or chemical oxidizing agents to evaluate susceptibility to oxidative degradation [14]. Hydrolytic stress testing utilizes acidic and basic conditions to assess hydrolytic stability [14].

Metal-catalyzed degradation studies evaluate the impact of trace metals that might be introduced during manufacturing or storage [12]. The presence of iron and other transition metals can significantly accelerate oxidative degradation pathways [12]. Stress testing provides essential information for establishing appropriate storage conditions and container specifications [14].

Stability-Indicating Analytical Methods

Analytical methods used for stability evaluation must demonstrate specificity for the parent compound in the presence of degradation products [18]. Stability-indicating methods enable quantification of both parent compound and degradation products throughout stability studies [18]. Method validation ensures accuracy, precision, and robustness under various analytical conditions [18].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

401.22786888 g/mol

Monoisotopic Mass

401.22786888 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0M2W3TAG39

Related CAS

75529-73-6 (hydrochloride)

MeSH Pharmacological Classification

Serotonin Antagonists

Other CAS

75558-90-6

Wikipedia

Amperozide

Dates

Last modified: 07-15-2023
1: Gonyou HW, Parfet KA, Anderson DB, Olson RD. Effects of amperozide and azaperone on aggression and productivity of growing-finishing pigs. J Anim Sci. 1988 Nov;66(11):2856-64. PubMed PMID: 3225239.
2: Chang PY, Chuang CH, Chen JC, Tung CS. Behavioral and biochemical effects of amperozide and serotonin agents on nigrostriatal and mesolimbic dopamine systems. Chin J Physiol. 2008 Apr 30;51(2):106-15. Erratum in: Chin J Physiol. 2008 Jun 30;51(3):196. PubMed PMID: 18666714.
3: Axelsson R, Nilsson A, Christensson E, Björk A. Effects of amperozide in schizophrenia. An open study of a potent 5-HT2 receptor antagonist. Psychopharmacology (Berl). 1991;104(3):287-92. PubMed PMID: 1924636.
4: Lankford MF, Myers RD. Opiate and 5-HT2A receptors in alcohol drinking: preference in HAD rats is inhibited by combination treatment with naltrexone and amperozide. Alcohol. 1996 Jan-Feb;13(1):53-7. PubMed PMID: 8837935.
5: McMillen BA, Walter S, Williams HL, Myers RD. Comparison of the action of the 5-HT2 antagonists amperozide and trazodone on preference for alcohol in rats. Alcohol. 1994 May-Jun;11(3):203-6. PubMed PMID: 8060520.
6: Gustafsson B, Christensson E. Amperozide and emotional behaviour. Pharmacol Toxicol. 1990;66 Suppl 1:34-9. PubMed PMID: 2304894.
7: Svartengren J, Simonsson P. Receptor binding properties of amperozide. Pharmacol Toxicol. 1990;66 Suppl 1:8-11. PubMed PMID: 2154737.
8: Svartengren J, Celander M. The limbic functional selectivity of amperozide is not mediated by dopamine D2 receptors as assessed by in vitro and in vivo binding. Eur J Pharmacol. 1994 Mar 11;254(1-2):73-81. PubMed PMID: 7911431.
9: Arolfo MP, McMillen BA. Effects of amperozide and tiospirone, atypical antipsychotic 5-HT2 drugs, on food-reinforced behavior in rats. Physiol Behav. 1999 Dec 1-15;68(1-2):93-8. PubMed PMID: 10627067.
10: Waters N, Pettersson G, Carlsson A, Svensson K. The putatively antipsychotic agent amperozide produces behavioural stimulation in the rat. A behavioural and biochemical characterization. Naunyn Schmiedebergs Arch Pharmacol. 1989 Aug;340(2):161-9. PubMed PMID: 2572972.
11: Adell A, Myers RD. Synthesis of dopamine and 5-HT in anatomical regions of the rat's brain is unaffected by sustained infusion of amperozide. Pharmacol Toxicol. 1995 Nov;77(5):341-5. PubMed PMID: 8778747.
12: Egbe PC. Locomotor effects of amperozide. Antagonism of amphetamine-induced locomotor stimulation. Arzneimittelforschung. 1989 Oct;39(10):1223-4. PubMed PMID: 2514690.
13: Price IV, Gorzalka BB, White SJ, Arkinstall KH. Amperozide influences feeding independently of 5-HT2A receptor antagonism. Neuropsychobiology. 1998;37(3):155-9. PubMed PMID: 9597673.
14: Lankford MF, Björk AK, Myers RD. Differential efficacy of serotonergic drugs FG5974, FG5893, and amperozide in reducing alcohol drinking in P rats. Alcohol. 1996 Jul-Aug;13(4):399-404. PubMed PMID: 8836330.
15: McMillen BA, Jones EA, Hill LJ, Williams HL, Björk A, Myers RD. Amperozide, a 5-HT2 antagonist, attenuates craving for cocaine by rats. Pharmacol Biochem Behav. 1993 Sep;46(1):125-9. PubMed PMID: 8255902.
16: Albinsson A, Andersson G. The effect of amperozide, a new antipsychotic drug, on plasma corticosterone concentration in the rat. Life Sci. 1992;51(19):1535-44. PubMed PMID: 1359366.
17: Nomikos GG, Tham CS, Fibiger HC, Svensson TH. The putative atypical antipsychotic drug amperozide preferentially increases c-fos expression in rat medial prefrontal cortex and lateral septum. Neuropsychopharmacology. 1997 Sep;17(3):197-201. PubMed PMID: 9272486.
18: Kyriakis SC, Olsson NG, Martinsson K, Björk AK. Observations on the action of amperozide: are there social influences on sow-litter productivity? Res Vet Sci. 1991 Sep;51(2):169-73. PubMed PMID: 1788479.
19: Uvnäs-Moberg K, Alster P, Svensson TH. Amperozide and clozapine but not haloperidol or raclopride increase the secretion of oxytocin in rats. Psychopharmacology (Berl). 1992;109(4):473-6. PubMed PMID: 1365865.
20: Björk A, Olsson NG, Christensson E, Martinsson K, Olsson O. Effects of amperozide on biting behavior and performance in restricted-fed pigs following regrouping. J Anim Sci. 1988 Mar;66(3):669-75. PubMed PMID: 3378924.

Explore Compound Types